5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene

Cross-Coupling Palladium Catalysis Aryl Halide Reactivity

5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene (CAS 126312-61-6) is a polyfunctionalized aryl iodide building block that combines a benzyloxy protecting group at the 5-position, an iodine atom at the 2-position, and two methyl groups at the 1- and 3-positions on a benzene ring. Its molecular formula is C15H15IO, molecular weight 338.18 g/mol, and it is commercially available as an off-white to white solid with a certified purity of ≥98%.

Molecular Formula C15H15IO
Molecular Weight 338.18 g/mol
CAS No. 126312-61-6
Cat. No. B1342008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
CAS126312-61-6
Molecular FormulaC15H15IO
Molecular Weight338.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1I)C)OCC2=CC=CC=C2
InChIInChI=1S/C15H15IO/c1-11-8-14(9-12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
InChIKeyICHZYYGVAKLSCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene (CAS 126312-61-6): Aryl Iodide Building Block for Transition-Metal-Catalyzed Cross-Coupling


5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene (CAS 126312-61-6) is a polyfunctionalized aryl iodide building block that combines a benzyloxy protecting group at the 5-position, an iodine atom at the 2-position, and two methyl groups at the 1- and 3-positions on a benzene ring . Its molecular formula is C15H15IO, molecular weight 338.18 g/mol, and it is commercially available as an off-white to white solid with a certified purity of ≥98% . The compound serves as a key intermediate in medicinal chemistry and materials science, particularly for palladium-catalyzed cross-coupling reactions and subsequent deprotection to reveal phenolic functionalities.

Why 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene Cannot Be Simply Replaced by Its Bromo, Chloro, or Unprotected Analogues


Generic substitution with the corresponding bromo (CAS 95741-44-9), chloro, or unprotected phenol derivatives is functionally inadequate for applications requiring high cross-coupling efficiency and orthogonal deprotection strategies. The iodine atom undergoes oxidative addition to Pd(0) complexes approximately 10^2–10^3 times faster than the corresponding bromo analogue, enabling milder reaction conditions, lower catalyst loadings, and broader substrate scope in Suzuki-Miyaura and Sonogashira reactions . The benzyloxy group serves as a masked phenol that can be selectively removed by hydrogenolysis (H2, Pd/C) without affecting the aryl iodide bond—a synthetic flexibility that unprotected phenol or methoxy analogues cannot provide . Replacing the benzyloxy group with a methoxy group eliminates this orthogonal deprotection handle, while using the bromo analogue compromises cross-coupling reactivity, potentially leading to failed couplings with sterically hindered or electron-rich coupling partners.

Quantitative Differentiation Evidence: 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene Versus Closest Analogues


Superior Oxidative Addition Reactivity Compared to 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene (CAS 95741-44-9)

The iodine atom in the target compound provides a rate enhancement of approximately 100- to 1000-fold for oxidative addition to Pd(0) complexes relative to the corresponding bromo analogue . Kinetic studies on ortho-substituted aryl halides demonstrate that ortho-substituted aryl iodides consistently exhibit higher oxidative addition rate constants than identical ortho-substituted aryl bromides with both Pd(PPh3)4 and Pd(dba)(dppp) catalyst systems . This class-level reactivity difference is a direct consequence of the lower C–I bond dissociation energy (~52 kcal/mol) compared to C–Br (~68 kcal/mol), and translates to faster catalytic turnover in cross-coupling reactions .

Cross-Coupling Palladium Catalysis Aryl Halide Reactivity Oxidative Addition

Higher Predicted Boiling Point and Density Versus 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene

The target iodo compound exhibits a SciFinder-predicted boiling point of 395.2±30.0 °C at 760 mmHg , which is 15.2 °C higher than the predicted boiling point of the corresponding bromo analogue (380.0±37.0 °C) . The predicted density of the iodo compound (1.478±0.06 g/cm³ at 20°C) is 0.172 g/cm³ higher than that of the bromo analogue (1.306±0.06 g/cm³) . These differences arise from the higher molecular weight and greater polarizability of iodine versus bromine, resulting in stronger van der Waals interactions and distinct physical behavior during purification and formulation.

Physical Properties Purification Boiling Point Density Scale-Up

Higher Calculated LogP (4.49) Versus Bromo Analogue Implies Enhanced Lipophilicity

The target compound has a calculated LogP (XlogP) of 4.487 , reflecting the contribution of the large, polarizable iodine atom to overall lipophilicity. While an exact experimental LogP for the bromo analogue is not publicly available, the difference in halogen polarizability (I > Br > Cl) and molecular weight supports a LogP for the iodo compound that is approximately 0.5–0.8 units higher than the bromo analogue (estimated ~3.7–3.9 based on halogen contribution algorithms) . This higher lipophilicity can be advantageous for biological assays where enhanced membrane permeability or specific tissue distribution is desired, or where the iodo compound serves as a heavier, more lipophilic congener for SAR studies.

Lipophilicity LogP ADME Membrane Permeability Drug Design

Application Scenarios for 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene (CAS 126312-61-6) in Research and Industrial Settings


Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates

The superior oxidative addition reactivity of the iodo substituent (100–1000× faster than the bromo analogue) makes this compound the preferred electrophilic coupling partner for challenging Suzuki-Miyaura reactions with sterically hindered or electron-deficient boronic acids . Typical conditions employ 0.5–1 mol% Pd(PPh3)4, aqueous Na2CO3, and DME at 80°C for 4–8 hours, achieving coupling yields that are 10–30% higher than those obtainable with the bromo analogue under identical conditions. The benzyloxy group remains intact during cross-coupling, enabling subsequent deprotection to the phenol for further functionalization .

Orthogonal Deprotection Strategy to Access 4-Iodo-3,5-dimethylphenol

The benzyloxy group serves as a masked phenol that can be selectively removed via catalytic hydrogenolysis (H2, 10% Pd/C, EtOAc, 25°C, 2–4 hours) without cleaving the aryl–iodine bond . This orthogonal deprotection capability is not available with methoxy or unprotected phenol analogues, which either cannot be removed under mild conditions or would undergo competing side reactions. The resulting 4-iodo-3,5-dimethylphenol is a valuable intermediate for further functionalization via O-alkylation, O-arylation, or conversion to triflate esters for additional cross-coupling transformations .

Sonogashira Coupling for Alkyne-Functionalized Building Blocks

The high reactivity of the aryl iodide in Sonogashira coupling enables room-temperature or mildly heated (40–60°C) reactions with terminal alkynes using Pd(PPh3)2Cl2/CuI catalytic systems . This contrasts with the bromo analogue, which typically requires elevated temperatures (70–90°C) and higher catalyst loadings to achieve comparable conversions. The benzyloxy group remains stable under these conditions, providing access to alkynylated intermediates for click chemistry, fluorescent probe synthesis, and conjugated polymer precursor development .

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